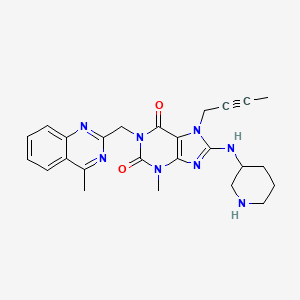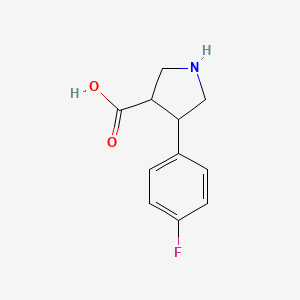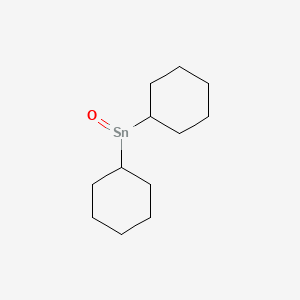
Dicyclohexyltin oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyltin oxide is an organotin compound with the chemical formula C₁₂H₂₂OSn. It is a white, crystalline solid that is insoluble in most solvents and stable at high temperatures . This compound is part of a broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Dicyclohexyltin oxide can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexyl magnesium chloride with stannic chloride, followed by hydrolysis . Another method involves the disproportionation reaction of an organotricyclohexyltin compound with stannic chloride to form this compound and an organotin trichloride . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dicyclohexyltin oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, acids, and bases . For example, in the presence of strong acids, this compound can be converted to dicyclohexyltin dichloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dicyclohexyltin oxide has numerous applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions . In biology and medicine, it has been studied for its potential use in drug delivery systems and as an antimicrobial agent . Industrially, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics .
Mechanism of Action
The mechanism of action of dicyclohexyltin oxide involves its interaction with cellular components, leading to various biochemical effects. It is known to inhibit certain enzymes and disrupt cellular processes by binding to specific molecular targets . The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Dicyclohexyltin oxide can be compared to other organotin compounds such as tricyclohexyltin hydroxide (cyhexatin) and dicyclohexyltin dibromide . While these compounds share similar chemical structures, this compound is unique in its stability and insolubility in most solvents . This makes it particularly useful in applications where high thermal stability is required.
Properties
CAS No. |
22771-17-1 |
|---|---|
Molecular Formula |
C12H22OSn |
Molecular Weight |
301.01 g/mol |
IUPAC Name |
dicyclohexyl(oxo)tin |
InChI |
InChI=1S/2C6H11.O.Sn/c2*1-2-4-6-5-3-1;;/h2*1H,2-6H2;; |
InChI Key |
QULMZVWEGVTWJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Sn](=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


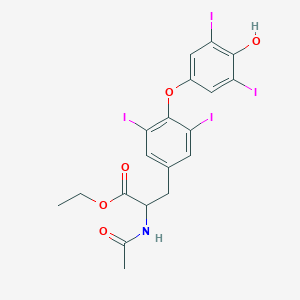
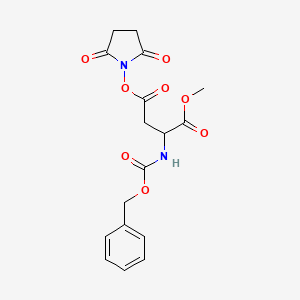
![N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12321552.png)

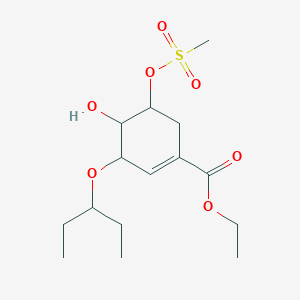

![[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12321575.png)
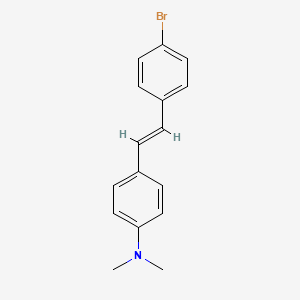
![2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12321583.png)
![(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12321589.png)
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)
